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This document provides a comprehensive overview of the application of 395 nm ultraviolet (UV)
light in photolithography, a cornerstone technology for microfabrication. With the increasing
prevalence of high-power and cost-effective 395 nm LED light sources, this wavelength is
becoming an attractive alternative to traditional broadband mercury lamps for a variety of
applications, including microelectronics, micro-electromechanical systems (MEMS), and
critically, in the biomedical and drug development fields for applications such as microfluidics
and hydrogel patterning.[1][2][3] This application note details the photoresists, equipment, and
protocols pertinent to utilizing 395 nm light sources for high-resolution patterning.

Introduction to 395 nm Photolithography

Photolithography is a process that uses light to transfer a geometric pattern from a photomask
to a light-sensitive chemical, known as a photoresist, on a substrate.[3][4] The choice of
wavelength is a critical parameter that influences the resolution and efficiency of this process.
While the i-line (365 nm) from mercury-arc lamps has traditionally been a workhorse for many
applications, the advent of UV Light Emitting Diodes (LEDs) has provided a more controlled,
stable, and safer alternative.[1][2]

395 nm light, situated in the UVA range, offers several advantages.[5][6] Its longer wavelength
compared to 365 nm allows for deeper penetration into photoresists, which is particularly
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beneficial for fabricating thick structures or for use with pigmented or less transparent
materials.[5] High-power 395 nm LEDs are also readily available and often more efficient than
their 365 nm counterparts.[1][2] These characteristics make 395 nm an excellent choice for a
range of applications, from creating molds for microfluidic devices to patterning biocompatible
hydrogels for cell cultures and drug delivery systems.[7][8]

Photoresists for 395 nm Photolithography

The selection of an appropriate photoresist is paramount for successful photolithography.
Several classes of photoresists are compatible with 395 nm light sources.

Negative Photoresists (e.g., SU-8)

SU-8 is an epoxy-based negative photoresist widely used for creating high-aspect-ratio
microstructures due to its excellent mechanical, chemical, and thermal stability.[9][10] Although
its peak absorption is at 365 nm, its sensitivity extends into the broader near-UV spectrum
(350-400 nm), making it suitable for use with 395 nm sources.[9][11] When exposed to UV
light, a photoacid generator within the SU-8 formulation creates a strong acid, which then
catalyzes the cross-linking of the epoxy polymer during a post-exposure bake (PEB) step.[9]
The cross-linked regions become insoluble in the developer solution.

Positive Photoresists (e.g., DNQ-Novolac)

Positive photoresists, such as those based on diazonaphthoquinone (DNQ) and a novolac
resin, are also compatible with 395 nm light.[12][13] These resists work on the principle of a
dissolution inhibitor. The DNQ component in the unexposed resist prevents the novolac resin
from dissolving in an alkaline developer.[12] Upon exposure to UV light in the 350-450 nm
range, the DNQ undergoes a chemical transformation (the Wolff rearrangement) into a
carboxylic acid, which makes the exposed regions soluble in the developer.[12][13]

(Meth)acrylate-based Photoresists and Hydrogels

For applications in drug development and tissue engineering, photopolymerizable hydrogels,
such as those based on polyethylene glycol diacrylate (PEGDA), are of significant interest.
These materials can be patterned using 395 nm light in the presence of a suitable photoinitiator
to create microstructures for 3D cell culture, drug delivery vehicles, and biosensors.[1][14]
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Various photoinitiators, such as BAPO and TPO, exhibit strong absorption at 395 nm and are
effective at initiating the radical polymerization of acrylate-based monomers.[12][15]

Quantitative Data and Process Parameters

The successful fabrication of microstructures requires careful optimization of process
parameters. The following tables provide a summary of typical parameters for photolithography
using a 395 nm light source. It is important to note that these values are starting points and
may require optimization based on the specific equipment, substrate, and desired feature
characteristics.

Table 1: SU-8 Negative Photoresist Processing Parameters
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Parameter

Typical Value/Range

Notes

Substrate

Silicon, Glass

Adhesion promoter may be

required.

Adhesion Promoter

HMDS, Omnicoat,

Polyallylamine

Improves adhesion of SU-8 to
the substrate.[15][16][17]

Spin Coating Speed

500 - 4000 rpm

Determines the thickness of

the photoresist layer.

Soft Bake Temperature

65°C followed by 95°C

A two-step bake is
recommended to reduce

stress.

Soft Bake Time

1 - 10 minutes

Dependent on the thickness of

the photoresist.

395 nm Exposure Dose

100 - 500 mJ/cm?

Highly dependent on
photoresist thickness and
desired resolution. Higher
doses are needed for thicker

films.

Post Exposure Bake (PEB)

Temperature

65°C followed by 95°C

Critical for cross-linking.

PEB Time

1 - 15 minutes

Dependent on the thickness of

the photoresist.

Developer

SU-8 Developer (PGMEA)

Development Time

1 - 20 minutes

Dependent on the thickness of

the photoresist.

Achievable Resolution

Down to a few micrometers

Dependent on process

optimization and mask quality.

Table 2: DNQ-Novolac Positive Photoresist Processing Parameters
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Parameter

Typical Value/Range

Notes

Substrate

Silicon, Glass

Spin Coating Speed

1000 - 5000 rpm

Determines the thickness of

the photoresist layer.

Soft Bake Temperature

90 - 115°C

Soft Bake Time

60 - 90 seconds

395 nm Exposure Dose

50 - 200 mJ/cmz?

Dependent on photoresist

formulation and thickness.

Post Exposure Bake (PEB)

Optional, 100 - 120°C

Can be used to improve

resolution and sidewall profile.

PEB Time

60 - 90 seconds

Developer

TMAH-based developer

Typically 2.38% TMAH in

water.

Development Time

30 - 60 seconds

Achievable Resolution

Sub-micrometer to several

micrometers

Dependent on process

optimization.

Table 3: PEGDA Hydrogel Photopatterning Parameters
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Parameter

Typical Value/Range

Notes

Substrate

Acrylated Glass Slides

Promotes covalent attachment

of the hydrogel.

Photoinitiator

BAPO, TPO, Irgacure series

Concentration typically 0.1 - 1

wit%.

PEGDA Concentration

10% - 50% (wi/v) in buffer

Affects the mechanical

properties of the hydrogel.

395 nm Light Intensity

10 - 100 mW/cm?2

Exposure Time

10 - 120 seconds

Determines the degree of

cross-linking.

Development

Rinsing with buffer (e.g., PBS)

Un-crosslinked prepolymer is

washed away.

Feature Size

Tens to hundreds of

micrometers

Experimental Protocols
Protocol for SU-8 Micropatterning with 395 nm Light

This protocol provides a general guideline for fabricating microstructures using SU-8

photoresist and a 395 nm UV LED light source.

1. Substrate Preparation:

» Clean a silicon or glass substrate by sonicating in acetone, followed by isopropanol, and

then deionized (DI) water.

o Dehydrate the substrate on a hotplate at 150-200°C for at least 30 minutes to remove any

adsorbed moisture.[16]

o (Optional but recommended) Apply an adhesion promoter such as Omnicoat or treat the
surface with oxygen plasma to enhance SU-8 adhesion.[16][17][18]

2. Photoresist Coating:

» Dispense the appropriate SU-8 formulation onto the center of the substrate.

© 2025 BenchChem. All rights reserved. 6/12

Tech Support


https://www.researchgate.net/post/SU-8_on_silicon_wafers
https://www.researchgate.net/post/SU-8_on_silicon_wafers
https://mems-news.mems-exchange.narkive.com/kVwMgb4w/how-to-improve-su-8-adhesion
https://mems-news.mems-exchange.narkive.com/JMNvWnAi/su-8-adhesion
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Spin coat the substrate to achieve the desired thickness. A typical two-step process involves
a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle
(e.g., 2000 rpm for 30 seconds).

. Soft Bake:

Place the coated substrate on a leveled hotplate.

Perform a two-step soft bake: first at 65°C for a time dependent on the SU-8 thickness (e.qg.,
3 minutes for a 20 um film), then ramp up to 95°C and bake for a longer duration (e.g., 7
minutes for a 20 pm film).

Allow the substrate to cool slowly to room temperature.

. Exposure:

Place the substrate in a mask aligner or a UV LED exposure system.

Position the photomask in close contact with the photoresist layer.

Expose the photoresist to 395 nm UV light with an appropriate dose. The dose will need to
be determined experimentally based on the photoresist thickness and the power of the light
source.

. Post-Exposure Bake (PEB):

Immediately after exposure, place the substrate on a leveled hotplate.

Perform a two-step PEB, similar to the soft bake (e.g., 65°C for 2 minutes, then 95°C for 5
minutes for a 20 pm film).

Allow the substrate to cool slowly to room temperature.

. Development:

Immerse the substrate in SU-8 developer (PGMEA).
Gently agitate the developer until the unexposed photoresist is completely removed.
Rinse the substrate with isopropanol and gently dry with a stream of nitrogen.

. Hard Bake (Optional):

For applications requiring enhanced mechanical stability, a final hard bake can be performed
at a temperature around 150°C.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol for Patterning PEGDA Hydrogels with 395 hm
Light

This protocol outlines the steps for creating patterned hydrogels for biomedical applications.
1. Substrate Preparation:

e Clean glass slides thoroughly.

e Functionalize the glass surface with an acrylate-silane to allow for covalent attachment of the

hydrogel.
2. Prepolymer Solution Preparation:

o Dissolve PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired
concentration.

e Add a photoinitiator sensitive to 395 nm light (e.g., BAPO) to the solution and mix thoroughly

until dissolved. Protect the solution from light.
3. Photopatterning:

» Pipette the prepolymer solution onto the functionalized glass slide.
e Place a photomask over the prepolymer solution.

o Expose the solution to 395 nm UV light for a predetermined time to cross-link the hydrogel in

the exposed regions.
4. Development:

o After exposure, remove the photomask.
e Gently wash the substrate with buffer to remove the un-crosslinked prepolymer solution,
leaving the patterned hydrogel.

Visualizations of Mechanisms and Workflows

To further elucidate the processes involved in 395 nm photolithography, the following diagrams

illustrate the key chemical reactions and experimental workflows.
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Caption: Photochemical reaction of SU-8 negative photoresist.
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Caption: Photochemical reaction of DNQ-novolac positive photoresist.
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Caption: General workflow for photolithography.
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Conclusion

The use of 395 nm light sources, particularly high-power LEDs, presents a versatile and
efficient option for a wide range of photolithography applications. Its deeper material
penetration and the availability of compatible photoresists make it a valuable tool for
researchers, scientists, and drug development professionals. By carefully selecting the
photoresist and optimizing the process parameters as outlined in this guide, high-resolution
and high-aspect-ratio microstructures can be reliably fabricated for both fundamental research
and the development of novel biomedical devices. Further optimization of exposure dose and
other processing conditions will be necessary to achieve the desired feature fidelity for specific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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